Cas no 80434-33-9 (1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-)

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- structure
80434-33-9 structure
Nome del prodotto:1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
Numero CAS:80434-33-9
MF:C24H32O6
MW:416.507287979126
CID:837503
PubChem ID:91895362

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • γ-Diasarone
    • (1S,2S,3S)-1-Ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyp henyl)indane
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R...
    • GAMMA-DIASARONE
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1α,2β,3α)- (ZCI)
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene (ACI)
    • 2,3-Dihydro-4,5,7-trimethoxy-1-ethyl-2-methyl-3-(2,4,5-trimethoxyphenyl)indene
    • Diasarone 2
    • HX5LD59PRB
    • Rel-(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • Diasarone, gamma-
    • DTXSID701115784
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1alpha,2beta,3alpha)-
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1R,2R,3R)-rel-
    • 80434-33-9
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene
    • AKOS032962398
    • FS-9047
    • -Diasarone
    • SCHEMBL5280061
    • 1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene, 9CI
    • 1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • g-Diasarone
    • (1S,2S,3S)-1-ETHYL-4,5,7-TRIMETHOXY-2-METHYL-3-(2,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE
    • [ "" ]
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • Inchi: 1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1
    • Chiave InChI: ZPOQFZFDKXZAGL-RXSFTSLZSA-N
    • Sorrisi: O(C1C(OC)=CC(OC)=C2C=1[C@H](C1C=C(OC)C(OC)=CC=1OC)[C@H]([C@@H]2CC)C)C

Proprietà calcolate

  • Massa esatta: 416.22000
  • Massa monoisotopica: 416.22
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 8
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4A^2
  • XLogP3: 5.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 99-100°C
  • Punto di ebollizione: 495.4±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 192.4±28.6 °C
  • PSA: 55.38000
  • LogP: 5.01340
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Informazioni sulla sicurezza

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN4095-5 mg
gamma-Diasarone
80434-33-9 98%
5mg
¥ 3,330 2023-07-10
TargetMol Chemicals
TN4095-1 mL * 10 mM (in DMSO)
gamma-Diasarone
80434-33-9 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN4095-1 ml * 10 mm
gamma-Diasarone
80434-33-9
1 ml * 10 mm
¥ 3430 2024-07-19
TargetMol Chemicals
TN4095-5mg
gamma-Diasarone
80434-33-9
5mg
¥ 3330 2024-07-19

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  45 °C
Riferimento
Acid-catalyzed dimerization of α-asarone and anticancer evaluation of the dimers
Xu, Yingying; et al, Youji Huaxue, 2013, 33(9), 1982-1987

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Silver triflate ,  Gold(I) chloride Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  16.5 h, rt
Riferimento
Gold-Catalyzed Dimeric Cyclization of Isoeugenol and Related 1-Phenylpropenes in Ionic Liquid: Environmentally Friendly and Stereoselective Synthesis of 1,2,3-Trisubstituted 2,3-Dihydro-1H-indenes
Morita, Nobuyoshi; et al, Synthesis, 2016, 48(12), 1927-1933

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures
Lantano, Beatriz; et al, Magnetic Resonance in Chemistry, 2017, 55(7), 619-633

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Chloroform ;  1 h, reflux
Riferimento
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
Riferimento
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tin tetrachloride ,  α-Ethyl-3-hydroxybenzenemethanol Solvents: Dichloromethane ;  30 min, 0 °C
Riferimento
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
Riferimento
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
Riferimento
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 70 °C
Riferimento
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Raw materials

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Preparation Products

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited